Ocresolphthalein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

206886-28-4 |

|---|---|

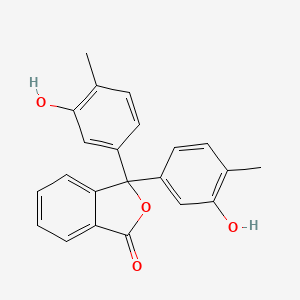

Molecular Formula |

C22H18O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3,3-bis(3-hydroxy-4-methylphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C22H18O4/c1-13-7-9-15(11-19(13)23)22(16-10-8-14(2)20(24)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3 |

InChI Key |

VCSUYXUJFRFUEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Cresolphthalein Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-cresolphthalein (B1221799), a vital pH indicator. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and o-cresol (B1677501), utilizing a Lewis acid catalyst such as anhydrous zinc chloride. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate a thorough understanding and replication of the synthesis process.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of o-cresolphthalein proceeds via an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts acylation. The reaction can be conceptualized in the following key stages:

-

Formation of the Electrophile: Anhydrous zinc chloride (ZnCl₂), a Lewis acid, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization of the carbonyl group generates a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of o-cresol, activated by the hydroxyl (-OH) and methyl (-CH₃) groups, acts as a nucleophile. It attacks the electrophilic carbon of the acylium ion. The attack is directed to the para position relative to the hydroxyl group due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), loses a proton to restore the aromaticity of the ring.

-

Second Acylation and Cyclization: The process is repeated with a second molecule of o-cresol attacking the other carbonyl group of the phthalic anhydride derivative. Subsequent intramolecular cyclization leads to the formation of the final lactone structure of o-cresolphthalein.

Mandatory Visualizations

Caption: Synthesis pathway of o-cresolphthalein.

Caption: Experimental workflow for o-cresolphthalein synthesis.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of o-cresolphthalein.

Table 1: Reactant and Reaction Condition Parameters

| Parameter | Value | Reference |

| Molar Ratio of Reactants | Phthalic Anhydride : o-Cresol : Anhydrous Zinc Chloride = 1 : 1.2 : 1.2 | [1] |

| Reaction Temperature | 105-110 °C | [1][2] |

| Reaction Time | 5-6 hours | [1][2] |

Table 2: Physicochemical and Spectroscopic Properties of o-Cresolphthalein

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈O₄ | [3] |

| Molar Mass | 346.38 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 223-225 °C | [4] |

| pH Indicator Range | 8.2 (Colorless) to 9.8 (Purple) | [3] |

| UV-Vis λmax | 566 nm, 381 nm | [4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of o-cresolphthalein, compiled from established methods.[1][2]

Materials and Equipment:

-

Phthalic anhydride

-

o-Cresol

-

Anhydrous zinc chloride

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521)

-

Round-bottom flask equipped with a reflux condenser and stirring mechanism

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Mortar and pestle

-

Drying oven

Procedure:

Part 1: Synthesis of Crude o-Cresolphthalein

-

In a round-bottom flask, combine 500g of phthalic anhydride and 600g of o-cresol.[2]

-

Gently heat the mixture while stirring until the phthalic anhydride is completely dissolved.[2]

-

Rapidly add 600g of anhydrous zinc chloride to the mixture with vigorous stirring.[2]

-

Heat the reaction mixture to 105-110°C and maintain this temperature for 5-6 hours with continuous stirring.[2]

-

After the reaction is complete, allow the mixture to cool slightly and then add 1000ml of water and stir to dissolve the excess zinc chloride.[2]

-

Pour the reaction mixture into a large beaker containing 10L of water and 500ml of concentrated hydrochloric acid to precipitate the crude o-cresolphthalein as a solid.[2]

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.[2]

-

If the product is an oily substance, heat it to boiling and then cool to 5°C before filtering to obtain the crude solid.[2]

-

The crude product can be further ground in a mortar with dilute hydrochloric acid (15% v/v) and refiltered to remove impurities.[2]

Part 2: Purification of o-Cresolphthalein

-

Transfer the crude product to a large container and add 1500ml of 10% sodium hydroxide solution.[2]

-

Stir the mixture, heating if necessary, to dissolve the crude product.[2]

-

Cool the solution with 5000ml of water and filter to remove any insoluble impurities.[2]

-

Wash the filter cake with 2000ml of water and combine the filtrate and washings.[2]

-

Slowly add concentrated hydrochloric acid to the filtrate until the solution is acidic (test with litmus (B1172312) paper).[2]

-

Cool the solution to induce crystallization of the purified o-cresolphthalein.[2]

-

Collect the crystals by vacuum filtration, wash with cold water, and air dry to obtain the final product.[2] The expected yield is in the range of 400-500g.[2]

References

An In-depth Technical Guide on the Core Mechanism of o-Cresolphthalein as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, chemical properties, and practical application of o-cresolphthalein (B1221799) as a pH indicator. The document details the structural transformations responsible for its color change and provides methodologies for its analytical application.

Core Mechanism of Action

o-Cresolphthalein, a member of the phthalein dye class, functions as a pH indicator due to a pH-dependent equilibrium between two distinct tautomeric forms: a colorless lactone form and a colored quinonoid form.[1][2] This structural transformation is the fundamental principle behind its use in acid-base titrations and other pH-sensitive applications.[3][4]

In acidic to neutral solutions (pH < 8.2), o-cresolphthalein exists predominantly in its non-ionized, lactone form.[5] In this state, the central carbon atom is sp³-hybridized, and the molecule's π-electron systems are not extensively conjugated, resulting in no absorption of visible light, thus rendering the solution colorless.[6]

As the pH of the solution increases and becomes alkaline (pH > 8.2), hydroxide (B78521) ions (OH⁻) facilitate the deprotonation of the phenolic hydroxyl groups and the cleavage of the lactone ring. This leads to a structural rearrangement, forming the dianionic quinonoid structure.[2][6] The central carbon atom becomes sp²-hybridized, and an extended conjugated system of π-electrons is established across the molecule. This extended conjugation allows for the absorption of light in the visible spectrum, resulting in a distinct red to reddish-purple color.[5][7] The equilibrium between these two forms is reversible.

The overall transformation can be visualized as follows:

Figure 1: pH-Dependent Equilibrium of o-Cresolphthalein.

Quantitative Data

The key quantitative parameters of o-cresolphthalein as a pH indicator are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₂H₁₈O₄ | [3] |

| Molar Mass | 346.38 g/mol | [3] |

| pH Transition Range | 8.2 – 9.8 | [4][7] |

| Color in Acidic/Neutral pH | Colorless | [4][7] |

| Color in Alkaline pH | Red to Reddish-Purple/Violet | [5][7] |

| pKa | 9.4 | [2] |

| Maximum Absorbance (λmax) of Colored Form | 566 nm | [5] |

Experimental Protocol: Spectrophotometric Titration of a Weak Acid with a Strong Base using o-Cresolphthalein

This protocol outlines the determination of the equivalence point of a weak acid titration using o-cresolphthalein as an indicator, monitored via spectrophotometry.

3.1. Materials and Reagents

-

o-Cresolphthalein indicator solution (0.04% w/v in ethanol)[4]

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Weak acid solution (e.g., acetic acid, ~0.1 M)

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 566 nm

-

Burette, beaker, magnetic stirrer, and stir bar

-

pH meter

3.2. Experimental Workflow

Figure 2: Spectrophotometric Titration Workflow.

3.3. Procedure

-

Preparation of the Analyte Solution: Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a beaker. Add 2-3 drops of the o-cresolphthalein indicator solution.

-

Instrument Setup: Calibrate the pH meter. Set the spectrophotometer to measure absorbance at 566 nm and zero it with a blank solution (deionized water).

-

Initial Measurements: Place the beaker on a magnetic stirrer and immerse the pH electrode and the spectrophotometer probe (if available, otherwise transfer aliquots to a cuvette for each reading). Record the initial pH and absorbance.

-

Titration: Begin adding the standardized NaOH solution from the burette in small, known increments (e.g., 0.5 mL).

-

Data Collection: After each increment of NaOH, allow the solution to stabilize and record the pH and the absorbance at 566 nm.

-

Endpoint Vicinity: As the pH approaches the transition range of the indicator (around pH 8), reduce the volume of NaOH added per increment (e.g., to 0.1 mL or dropwise) to obtain more data points around the equivalence point. A distinct color change from colorless to red/purple will be observed.

-

Post-Endpoint: Continue the titration for a few milliliters past the equivalence point to ensure a complete titration curve.

-

Data Analysis: Plot two graphs: (1) Absorbance at 566 nm versus the volume of NaOH added, and (2) pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the pH titration curve and the point of sharpest increase in absorbance on the spectrophotometric curve.

Signaling Pathway of Color Change

The color change of o-cresolphthalein is a direct consequence of the alteration in its chemical structure in response to a change in hydrogen ion concentration. This can be represented as a signaling pathway from a chemical stimulus (change in pH) to an observable output (color change).

Figure 3: Mechanism of o-Cresolphthalein Color Change.

This in-depth guide provides the foundational knowledge for understanding and utilizing o-cresolphthalein as a pH indicator in various scientific and research applications. Its well-defined color transition and the underlying chemical principles make it a valuable tool in analytical chemistry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. idc-online.com [idc-online.com]

- 3. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 4. o-Cresolphthalein pH Indicator, 1 oz. [sciencecompany.com]

- 5. Page loading... [guidechem.com]

- 6. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 7. Cresolphthalein (o-) Indicator 0.04% [rmreagents.com]

Spectral Properties of o-Cresolphthalein Complexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of o-cresolphthalein (B1221799) complexone (o-CPC), a widely utilized metallochromic and pH indicator. The document details its spectral characteristics, pH-dependent behavior, and complex formation with alkaline earth metals, particularly calcium. Furthermore, it offers comprehensive experimental protocols for key applications and characterization methods.

Introduction

o-Cresolphthalein complexone, also known as Phthalein Purple or Metalphthalein, is a phthalein-based dye that serves as a sensitive indicator for both pH and the presence of metal ions. Its molecular structure incorporates iminodiacetic acid groups, which confer upon it the ability to act as a chelating agent. This dual functionality makes it particularly valuable in clinical chemistry for the colorimetric determination of calcium in biological samples like serum and plasma, as well as in water hardness analysis.[1][2] The underlying principle of its application is the formation of a distinctly colored complex with metal ions in an alkaline environment, the intensity of which is proportional to the analyte concentration.

Spectral and Physicochemical Properties

The utility of o-cresolphthalein complexone is fundamentally linked to its spectral and acid-base properties. As a pH indicator, it exhibits a distinct color change in the alkaline range. In its complexometric applications, the formation of a chelate with metal ions such as Ca²⁺ and Mg²⁺ leads to a significant shift in its absorption spectrum.

pH-Dependent Spectral Properties

o-Cresolphthalein complexone is colorless in acidic and neutral solutions. As the pH becomes alkaline, it transitions to a red-to-violet hue. This color change is attributed to the deprotonation of its phenolic hydroxyl groups, which alters the electronic conjugation within the molecule.

Spectral Properties of Metal Complexes

In an alkaline medium, o-CPC forms stable, colored complexes with divalent metal ions, most notably with calcium. The chelation of a metal ion by the iminodiacetic acid moieties and a phenolic oxygen atom results in the formation of a violet-colored complex.[2] This complex exhibits a strong absorbance in the visible region, which forms the basis for quantitative analysis. The absorption maximum of the calcium-o-CPC complex is consistently reported in the range of 570-580 nm.[2][3]

Quantitative Data

The following tables summarize the key quantitative spectral and physicochemical properties of o-cresolphthalein complexone and its metal complexes.

Table 1: Physicochemical and pH-Indicator Properties of o-Cresolphthalein Complexone

| Property | Value | Conditions/Notes |

| Molecular Formula | C₃₂H₃₂N₂O₁₂ | |

| Molecular Weight | 636.61 g/mol | |

| pH Transition Range | 8.2 (Colorless) to 9.8 (Red/Violet) | As a pH indicator. |

| pKa₁ | 1.47 | at 25°C |

| pKa₂ | 8.24 | at 25°C |

Table 2: UV-Visible Spectral Data for o-Cresolphthalein Complexone and its Complexes

| Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Conditions |

| o-CPC (free indicator) | 574 ± 1 | Not available | pH 7.5[4] |

| o-CPC - Ca²⁺ Complex | 573 ± 0 | ~47,745* | pH 7.5[4] |

| o-CPC - Mg²⁺ Complex | 568 ± 0 | Not available | pH 7.5[4] |

| o-CPC - Ca²⁺ Complex | 570 - 580 | Not available | Alkaline pH[5] |

| o-CPC (in NaOH) | 577 - 580 | Not available | 0.1 M NaOH |

*Note: The molar absorptivity was calculated based on the provided absorptivity value of >750 for a 1% w/v solution in 0.1 N NaOH, with a molecular weight of 636.61 g/mol . This should be considered an approximation.

Table 3: Stability Constants of Metal Complexes

| Metal Ion | log K | Conditions |

| Ca²⁺ | Data not readily available in literature | |

| Mg²⁺ | Data not readily available in literature | |

| Sr²⁺ | Data not readily available in literature | |

| Ba²⁺ | Data not readily available in literature |

Note: While o-CPC is known to form complexes with these ions, peer-reviewed, experimentally determined stability constants are not widely published.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving o-cresolphthalein complexone.

Protocol for Colorimetric Determination of Calcium (OCPC Method)

This protocol is adapted from standard clinical chemistry procedures for determining calcium concentration in serum.

1. Reagent Preparation:

- Color Reagent: Dissolve o-cresolphthalein complexone in a suitable buffer (e.g., 2-amino-2-methyl-1-propanol, pH 10.5) to a final concentration of approximately 0.16 mmol/L. Include 8-hydroxyquinoline (B1678124) (approx. 7.0 mmol/L) to mask interference from magnesium ions.[3]

- Calcium Standard: Prepare a stock solution of calcium carbonate (primary standard grade) in dilute HCl. From this stock, prepare a working standard of 10 mg/dL (2.5 mmol/L).

- Blank: Use deionized water.

2. Assay Procedure (Microplate Format):

- Pipette 5 µL of the blank, calcium standard, and unknown samples into separate wells of a 96-well microplate.[6]

- Add 190 µL of the buffer solution to each well and mix. Incubate for 5 minutes at room temperature.[6]

- Add 50 µL of the chromogen (o-CPC solution) to each well. Mix thoroughly and incubate for an additional 5 minutes at room temperature.[6]

- Measure the absorbance of each well at 570 nm using a microplate reader. A secondary wavelength of 650-700 nm can be used for background correction.[6]

3. Calculation:

- Correct the absorbance of the standards and samples by subtracting the absorbance of the blank.

- Calculate the calcium concentration in the unknown samples using the following formula:

- Calcium Conc. (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol for Determination of Complex Stoichiometry (Job's Method)

This protocol describes a general procedure for determining the stoichiometry of the Ca²⁺-o-CPC complex using the method of continuous variation (Job's plot).

1. Reagent Preparation:

- Prepare equimolar stock solutions of CaCl₂ and o-cresolphthalein complexone (e.g., 1 mM) in an appropriate alkaline buffer (e.g., pH 10.5).

2. Preparation of Mixed Solutions:

- In a series of 10 test tubes or cuvettes, prepare solutions with varying mole fractions of the metal and ligand, keeping the total volume and total moles constant. For a total volume of 10 mL, the volumes would be:

- Tube 1: 1 mL CaCl₂, 9 mL o-CPC

- Tube 2: 2 mL CaCl₂, 8 mL o-CPC

- ...and so on, up to...

- Tube 9: 9 mL CaCl₂, 1 mL o-CPC

- Include two additional tubes, one with 10 mL of the CaCl₂ solution and one with 10 mL of the o-CPC solution.

3. Measurement and Analysis:

- Allow the solutions to equilibrate for a set amount of time (e.g., 15 minutes).

- Measure the absorbance of each solution at the λmax of the complex (approx. 575 nm).

- Plot the absorbance (Y-axis) versus the mole fraction of the ligand (o-CPC) (X-axis).

- The plot will show two linear portions that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex.[7] For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

Protocol for Spectrophotometric Determination of pKa

This is a general protocol for determining the acid dissociation constants (pKa) of an indicator like o-cresolphthalein complexone.

1. Reagent Preparation:

- Prepare a stock solution of o-CPC in a minimal amount of ethanol (B145695) or methanol.

- Prepare a series of buffer solutions with known pH values spanning the expected pKa range (for o-CPC, this would be around pH 7-11).

2. Spectrophotometric Measurement:

- For each buffer solution, add a small, constant volume of the o-CPC stock solution to a cuvette and bring it to a final volume with the buffer. Ensure the final concentration of o-CPC is the same in all cuvettes.

- Measure the full absorption spectrum for each pH to identify the λmax for the acidic (HInd) and basic (Ind⁻) forms.

- Measure the absorbance of each solution at the λmax of the basic form.

3. Data Analysis:

- The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.

- Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for indicators:

- pKa = pH + log [ (A_max - A) / (A - A_min) ]

- Where:

- A is the absorbance at a given pH.

- A_max is the maximum absorbance in a highly basic solution.

- A_min is the minimum absorbance in a highly acidic solution.

Visualizations

The following diagrams illustrate the key chemical processes involving o-cresolphthalein complexone.

Caption: pH-dependent equilibrium of o-cresolphthalein complexone.

Caption: Workflow for calcium determination using the OCPC method.

References

An In-Depth Technical Guide to the Solubility of o-Cresolphthalein in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of o-cresolphthalein (B1221799), a common phthalein dye and pH indicator. While precise quantitative solubility data is not extensively published, this document consolidates available qualitative and semi-quantitative information and presents detailed experimental protocols for its determination. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of o-cresolphthalein's behavior in different solvent systems.

Overview of o-Cresolphthalein Solubility

o-Cresolphthalein is a large, predominantly non-polar molecule, which dictates its solubility properties. Its chemical structure governs its interactions with various solvents. Generally, it exhibits poor solubility in polar solvents like water and good solubility in organic solvents.

Qualitative Solubility Summary:

-

Water: o-Cresolphthalein is consistently reported as being insoluble or only slightly soluble in water[1][2][3].

-

Alcohols (Ethanol, Methanol): It is readily soluble in alcohols such as ethanol[1][2].

-

Ethers: o-Cresolphthalein is soluble in ethers[1].

-

Glacial Acetic Acid: It is soluble in glacial acetic acid[1].

-

Benzene: It is reported to be insoluble in benzene.

-

Dilute Alkalis: o-Cresolphthalein dissolves in dilute alkali solutions, which is accompanied by a color change to purple, indicating a chemical reaction (salt formation) rather than simple physical dissolution.

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for o-cresolphthalein across a range of solvents and temperatures is scarce in readily available literature. However, some semi-quantitative data points have been noted in commercial and technical documents. These should be considered as approximate values and may vary depending on the specific conditions and purity of the solute and solvent.

| Solvent | Temperature (°C) | Reported Solubility | Unit | Source(s) |

| Ethanol | Not Specified | ~0.1 | % (w/v) | [4] |

| Ethanol (ca. 95%) | Not Specified | ~0.04 | % (w/v) | |

| Ethanol (70%) | Not Specified | 2 | g/L |

Note: The term "% (w/v)" indicates the weight of solute in grams per 100 mL of solvent.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for o-cresolphthalein in specific solvent systems, direct experimental determination is necessary. The following are detailed methodologies for two common and reliable techniques: the gravimetric method and the UV-Visible spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1.1 Materials and Apparatus

-

o-Cresolphthalein (analytical grade)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Analytical balance (readable to at least 0.1 mg)

-

Oven for drying

-

Glassware (flasks, beakers, pipettes)

3.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of o-cresolphthalein to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium (i.e., when the concentration of the dissolved solute no longer changes over time).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a filter membrane that is compatible with the solvent and does not absorb the solute.

-

-

Quantification:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish and record the exact volume or mass of the solution.

-

Evaporate the solvent in a fume hood or under gentle heating.

-

Once the solvent has evaporated, dry the remaining solid residue (o-cresolphthalein) in an oven at a temperature below its melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

3.1.3 Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of saturated solution) x 100

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

The mass of the solvent can be determined by subtracting the mass of the residue from the total mass of the saturated solution.

UV-Visible Spectrophotometric Method

This method is suitable when the solute has a distinct absorbance in the UV-Visible spectrum and the solvent is transparent in that region. It is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

3.2.1 Materials and Apparatus

-

o-Cresolphthalein (analytical grade)

-

Solvent of interest (spectroscopic grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

3.2.2 Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of o-cresolphthalein of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) of o-cresolphthalein in the chosen solvent by scanning one of the standard solutions across a range of wavelengths.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of o-cresolphthalein in the solvent as described in the gravimetric method (Section 3.1.2, step 1).

-

After reaching equilibrium, filter the saturated solution as described previously (Section 3.1.2, step 2).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax using the spectrophotometer.

-

3.2.3 Calculation of Solubility

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility (concentration of saturated solution)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment to determine the solubility of o-cresolphthalein.

References

Stability and Storage of o-Cresolphthalein Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for o-cresolphthalein (B1221799) powder. Due to a lack of extensive published stability data for o-cresolphthalein, this guide combines information from safety data sheets (SDS) and technical data from suppliers with established principles of pharmaceutical stability testing. This document is intended to serve as a practical resource for ensuring the integrity and reliability of o-cresolphthalein in research and development settings.

Overview of o-Cresolphthalein Stability

o-Cresolphthalein is a phthalein dye, utilized as a pH indicator, that is generally considered stable when stored under appropriate conditions.[1] As a solid powder, its stability is primarily influenced by environmental factors such as temperature, light, humidity, and atmospheric oxygen. Exposure to these elements can potentially lead to degradation, affecting its performance as an indicator and its chemical purity.

Recommended Storage and Handling

To maintain the integrity of o-cresolphthalein powder, the following storage and handling conditions are recommended based on information from various chemical suppliers and safety data sheets:

-

Container: Store in a tightly closed container to prevent contamination and interaction with moisture and air.[1][2]

-

Temperature: Keep in a cool, dry place.[2] Some sources recommend storage at room temperature, while for the related compound, o-cresolphthalein complexone, storage at 4°C is also suggested.[3]

-

Ventilation: Ensure the storage area is well-ventilated.[1]

-

Light: Protect from direct sunlight and other sources of UV radiation.[1]

-

Incompatible Substances: Avoid storage with strong acids, strong bases, and strong oxidizing agents.[3]

Quantitative Stability Data

| Compound | Storage Condition | Shelf Life | Source |

| o-Cresolphthalein Complexone | Room Temperature | At least 2 years | [4] |

| o-Cresolphthalein Complexone | Not Specified | 60 Months (5 years) | [5] |

Potential Degradation Pathways

While specific degradation pathways for o-cresolphthalein have not been extensively studied, based on its chemical structure as a phthalein dye, several potential degradation routes can be hypothesized. These are the pathways that would typically be investigated in a forced degradation study.

Caption: Potential degradation pathways for o-cresolphthalein.

Experimental Protocols for Stability Assessment

A formal stability study for o-cresolphthalein powder would involve a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, followed by a long-term stability study under controlled storage conditions. The following is a generalized protocol based on established guidelines for pharmaceutical stability testing.[6][7]

Forced Degradation Study

Objective: To intentionally degrade o-cresolphthalein powder under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.

Methodology:

-

Acid Hydrolysis: Dissolve a known concentration of o-cresolphthalein in a suitable solvent and treat with 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of o-cresolphthalein with 0.1 M NaOH at room temperature for a set time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of o-cresolphthalein with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid o-cresolphthalein powder to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid powder to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined duration.

Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be capable of separating the intact o-cresolphthalein from any degradation products.

Long-Term Stability Study

Objective: To determine the shelf life of o-cresolphthalein powder under recommended storage conditions.

Methodology:

-

Sample Preparation: Place o-cresolphthalein powder in containers that mimic the intended market packaging.

-

Storage Conditions: Store the samples in a stability chamber under controlled long-term storage conditions (e.g., 25°C / 60% RH).

-

Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Testing: At each time point, test the samples for key stability-indicating parameters, which may include:

-

Appearance (color and physical state)

-

Assay (purity) by a validated stability-indicating HPLC method

-

Identification (e.g., by FTIR or UV-Vis spectroscopy)

-

Water content (by Karl Fischer titration)

-

Degradation products (quantified by the HPLC method)

-

Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of a chemical powder like o-cresolphthalein.

Caption: A typical workflow for a stability study.

Conclusion

While specific, in-depth stability studies on o-cresolphthalein powder are not widely published, the available data from safety and technical datasheets indicates that it is a stable compound when stored appropriately. For critical applications, it is recommended that users perform their own stability assessments to qualify o-cresolphthalein for its intended use and establish a suitable shelf life. The protocols and workflows outlined in this guide provide a framework for conducting such studies in line with established scientific and regulatory principles.

References

- 1. lobachemie.com [lobachemie.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]

- 5. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

o-Cresolphthalein Complexone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of o-cresolphthalein (B1221799) complexone, a key reagent in clinical chemistry and analytical sciences. The document details its chemical and physical properties, with a primary focus on its application in the colorimetric determination of calcium in biological samples. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in laboratory applications.

Introduction

o-Cresolphthalein complexone, also known as metalphthalein, is a metallochromic indicator that forms a colored complex with alkaline earth metals. Its most prominent application is in the quantitative determination of calcium in serum, plasma, and other biological fluids. This method is widely adopted in clinical laboratories due to its simplicity, speed, and suitability for automation. In an alkaline medium, o-cresolphthalein complexone forms a distinct purple-colored complex with calcium ions, the intensity of which is directly proportional to the calcium concentration and can be measured spectrophotometrically.

Chemical and Physical Properties

o-Cresolphthalein complexone is a phthalein dye derivative with chelating properties. Its chemical structure allows for the formation of stable complexes with divalent metal ions.

| Property | Value |

| CAS Number | 2411-89-4[1][2][3][4][5] |

| Molecular Formula | C₃₂H₃₂N₂O₁₂[1][3][5] |

| Molecular Weight | 636.6 g/mol [1][5][6] |

| Appearance | White to off-white crystalline powder[5] |

| Solubility | Soluble in methanol (B129727) and ethanol; slightly soluble in water[5] |

| pH Indicator Range | Colorless below pH 8.2, red above pH 9.8[2][5] |

| Absorbance Maximum (Ca²⁺ complex) | 570 - 580 nm[2][5] |

Principle of Calcium Determination

The determination of calcium using o-cresolphthalein complexone is based on the formation of a colored complex in an alkaline environment. The reaction can be summarized as follows:

Caption: Reaction of Calcium with o-Cresolphthalein Complexone.

In an alkaline medium, calcium ions (Ca²⁺) react with o-cresolphthalein complexone to form a stable, purple-colored complex. The intensity of the color produced is directly proportional to the concentration of calcium in the sample and is quantified by measuring the absorbance at a wavelength between 570 and 580 nm. To prevent interference from other divalent cations, particularly magnesium, a chelating agent such as 8-hydroxyquinoline (B1678124) is often included in the reagent mixture to bind with magnesium ions.

Experimental Protocol: Manual Determination of Serum Calcium

This section provides a detailed step-by-step protocol for the manual colorimetric determination of calcium in serum samples.

4.1. Reagents and Materials

-

Color Reagent: A solution containing o-cresolphthalein complexone and 8-hydroxyquinoline in a buffered solution.

-

Buffer Reagent: An alkaline buffer, such as 2-amino-2-methyl-1-propanol, to maintain the optimal pH for the reaction.

-

Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).

-

Patient Serum Samples

-

Test tubes

-

Pipettes

-

Spectrophotometer

4.2. Assay Procedure

The following diagram illustrates the workflow for the manual calcium determination assay.

Caption: Workflow for Manual Serum Calcium Determination.

Step-by-Step Protocol:

-

Prepare the Working Reagent: Mix equal volumes of the Color Reagent and the Buffer Reagent. Allow the mixture to stand at room temperature for at least 20 minutes before use.

-

Label Test Tubes: Prepare and label a set of test tubes for the blank, standard, and each patient sample.

-

Dispense Working Reagent: Pipette 1.0 mL of the prepared Working Reagent into each labeled test tube.

-

Add Samples:

-

To the "Blank" tube, add no sample.

-

To the "Standard" tube, add 20 µL of the Calcium Standard solution.

-

To each "Sample" tube, add 20 µL of the respective patient serum.

-

-

Mix and Incubate: Gently mix the contents of each tube and let them stand at room temperature for 5 minutes to allow for color development.

-

Spectrophotometer Measurement:

-

Set the spectrophotometer to a wavelength of 575 nm.

-

Use the "Blank" tube to zero the instrument.

-

Measure and record the absorbance of the "Standard" and each "Sample" tube.

-

-

Calculation: Calculate the calcium concentration in the patient samples using the following formula:

Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Application in Automated Analyzers

The o-cresolphthalein complexone method is well-suited for automation and is a standard procedure on many clinical chemistry analyzers. Automated systems offer high throughput, improved precision, and reduced sample and reagent volumes.

| Parameter | Typical Performance Data |

| Linearity | Up to 15-20 mg/dL |

| Precision (CV%) | 1-3% |

| Sample Volume | 10-50 µL |

| Throughput | Up to 200+ samples per hour |

Interferences

Several substances can potentially interfere with the accuracy of the o-cresolphthalein complexone method for calcium determination:

-

Magnesium: As a divalent cation, magnesium can also form a colored complex with the reagent. The inclusion of 8-hydroxyquinoline in the reagent formulation effectively minimizes this interference by preferentially binding to magnesium.

-

Hemolysis, Icterus, and Lipemia: Grossly hemolyzed, icteric, or lipemic samples may interfere with the spectrophotometric reading. A sample blank may be necessary for such specimens.

-

Anticoagulants: Chelating anticoagulants such as EDTA, citrate, and oxalate (B1200264) must be avoided as they will bind calcium, making it unavailable for reaction with the chromogen. Heparin is the recommended anticoagulant if plasma is to be used.

Conclusion

o-Cresolphthalein complexone remains a cornerstone reagent for the routine measurement of calcium in clinical and research settings. Its reliability, ease of use, and adaptability to automated platforms ensure its continued importance in diagnostics and scientific investigation. This guide provides the essential technical information and protocols to effectively utilize this valuable analytical tool.

References

An In-Depth Technical Guide to the Theoretical Basis of o-Cresolphthalein Complexone (OCPC) Calcium Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the binding of o-cresolphthalein (B1221799) complexone (OCPC) to calcium ions, a foundational technique in clinical chemistry and biomedical research. It details the reaction mechanism, quantitative parameters, experimental protocols, and potential interferences.

Core Principles of OCPC-Calcium Interaction

The determination of calcium concentration using o-cresolphthalein complexone (OCPC) is a colorimetric method based on the formation of a colored chelate complex. The intensity of the resulting color is directly proportional to the total calcium concentration in the sample.[1][2]

Molecular Structure and Chelating Groups

O-Cresolphthalein complexone, also known as metalphthalein, is a derivative of o-cresolphthalein. Its chemical structure (C₃₂H₃₂N₂O₁₂) features a phthalein backbone functionalized with two iminodiacetic acid groups (-N(CH₂COOH)₂).[3][4][5] These groups are critical for its function as a chelating agent, providing the necessary oxygen and nitrogen atoms to coordinate with divalent metal cations like calcium (Ca²⁺).

The Role of Alkaline pH

The binding reaction and color formation are critically dependent on an alkaline environment.[1][2] In neutral or acidic solutions, OCPC is colorless.[6] As the pH increases into the alkaline range (typically pH 10 to 11), the carboxylic acid and phenolic hydroxyl groups on the OCPC molecule deprotonate.[6][7] This deprotonation induces a conformational change in the molecule, forming a violet-colored chromophore and, crucially, exposing the negatively charged carboxylate and phenolate (B1203915) ions, making them available to chelate calcium ions.[6] Optimal sensitivity for the calcium-OCPC reaction is generally achieved between pH 10.5 and 12.0.[6]

Formation of the Calcium-OCPC Complex

In an alkaline medium, Ca²⁺ ions react with the deprotonated OCPC to form a stable, intensely colored violet complex.[1][8] The binding of calcium to the iminodiacetic acid moieties results in a significant hyperchromic shift (increase in molar absorptivity), intensifying the violet color. This Ca²⁺-OCPC complex exhibits a maximum absorbance (λmax) in the range of 570 to 580 nm.[1][9][10] Studies have shown that calcium can form both 1:1 and 2:1 complexes with OCPC, with the 1:1 complex predominating at lower calcium concentrations.[11]

The fundamental reaction can be summarized as:

Ca²⁺ + OCPC (alkaline pH) → [Ca-OCPC] complex (Intense Violet) [8]

Quantitative Parameters for Calcium Determination

The accuracy and reliability of the OCPC assay depend on several key parameters, which are summarized below.

| Parameter | Value / Condition | Significance | Citations |

| Optimal pH Range | 10.5 - 12.0 | Essential for deprotonation of OCPC and formation of the colored complex. Assay sensitivity decreases outside this range. | [6] |

| Wavelength (λmax) | 570 - 580 nm | Wavelength of maximum absorbance for the Ca-OCPC complex, providing the highest sensitivity for measurement. | [1][2][9][10][12] |

| Major Interferent | Magnesium (Mg²⁺) | Mg²⁺ also binds to OCPC, though with a lower molar extinction coefficient, causing positive interference. | [6][13] |

| Masking Agent | 8-Hydroxyquinoline (B1678124) (8-HQ) | Preferentially chelates Mg²⁺, preventing it from binding to OCPC and thus improving the specificity for Ca²⁺. | [10][14] |

| Common Buffers | 2-Amino-2-methyl-1-propanol | Used to establish and maintain the required alkaline pH for the reaction. | [8] |

| Chelating Anticoagulants | EDTA, Citrate, Oxalate | Must be avoided in sample collection as they bind Ca²⁺, making it unavailable for reaction with OCPC. Heparin is acceptable. | [1] |

Standardized Experimental Protocol

This section outlines a generalized methodology for the quantitative determination of calcium in biological samples using the OCPC method.

Reagent Preparation

-

Buffer Reagent (e.g., pH 10.5) : Prepare a buffer solution, such as 0.3 M 2-Amino-2-methyl-1-propanol, to maintain the alkaline conditions necessary for the reaction.[8] This solution often includes a masking agent like 8-hydroxyquinoline (e.g., 2 mmol/L) to prevent magnesium interference.[10]

-

Chromogen Reagent : Prepare a solution of o-cresolphthalein complexone (e.g., 0.80 mmol/L) in a weakly acidic solution for stability during storage.[10]

-

Working Reagent : On the day of the assay, mix equal volumes of the Buffer Reagent and Chromogen Reagent. Allow the mixture to equilibrate at room temperature before use.[10]

-

Calcium Standard : A standard solution of known calcium concentration (e.g., 10 mg/dL or 2.5 mmol/L) is required for calibration.[8]

Sample Preparation

-

Serum/Plasma : Use non-hemolyzed serum or heparinized plasma. Avoid anticoagulants like EDTA, citrate, or oxalate.[1] Samples should be separated from cells promptly. If samples are turbid, they should be clarified by centrifugation.[15]

-

Urine : 24-hour urine collections should be acidified with 6 M HCl to a pH < 3 to prevent precipitation of calcium salts. The sample should be diluted with deionized water (e.g., 1:2) before analysis.[1]

-

Cell Lysates/Tissue Extracts : High concentrations of proteins or lipids may interfere and should be removed, for example, by precipitation with trichloroacetic acid (TCA) or by ultrafiltration.[15]

Assay Procedure (Manual Method)

-

Setup : Label test tubes for "Blank," "Standard," and "Sample."

-

Pipetting :

-

Incubation : Mix the contents of each tube thoroughly and incubate for 5 minutes at room temperature (20-25°C).[1]

-

Measurement : Set a spectrophotometer to zero absorbance at ~578 nm using the "Blank" tube.[1] Immediately measure the absorbance of the "Standard" and all "Sample" tubes. The final color is typically stable for at least one hour.[8][10]

-

Calculation : The calcium concentration in the sample is calculated using the following formula:

Concentration_Sample = (Absorbance_Sample / Absorbance_Standard) * Concentration_Standard

Specificity and Management of Interferences

While the OCPC method is robust, its specificity can be affected by other divalent cations and substances present in biological samples.

Magnesium Interference

The most significant interference in the OCPC calcium assay comes from magnesium ions (Mg²⁺), which are structurally similar to Ca²⁺ and can also form a colored complex with OCPC.[6] Although the molar absorptivity of the Mg-OCPC complex is lower than that of the Ca-OCPC complex, the physiological concentration of magnesium is high enough to cause a clinically significant positive error in calcium measurements.[6]

Chemical Masking

To enhance the specificity for calcium, a masking agent is incorporated into the reagent system. 8-Hydroxyquinoline (8-HQ) is widely used for this purpose.[10][14] 8-HQ has a higher affinity for Mg²⁺ than for Ca²⁺ under the alkaline conditions of the assay. It preferentially binds to Mg²⁺, forming a stable, colorless complex, thereby preventing Mg²⁺ from reacting with OCPC.[14] This allows OCPC to bind selectively with the available Ca²⁺.

Other Interferences

-

Hemolysis & Lipemia : Grossly hemolyzed or lipemic samples can cause spectral interference and should be avoided.[16]

-

Gadolinium-Based Contrast Agents : Certain MRI contrast agents can interfere with the OCPC method, leading to falsely low calcium readings (pseudohypocalcemia).[17]

By understanding these core principles and potential pitfalls, researchers can effectively utilize the OCPC assay for accurate and reliable calcium quantification in a wide range of scientific applications.

References

- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 2. gspchem.com [gspchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2411-89-4: o-Cresolphthalein complexone | CymitQuimica [cymitquimica.com]

- 6. academic.oup.com [academic.oup.com]

- 7. US3938954A - Determination of calcium - Google Patents [patents.google.com]

- 8. arenabioscien.com [arenabioscien.com]

- 9. myco-instrumentation.com [myco-instrumentation.com]

- 10. reckondiagnostics.com [reckondiagnostics.com]

- 11. Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. escholarship.org [escholarship.org]

- 14. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]

- 17. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analytical Applications of Phthalein Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of phthalein dyes, detailing their synthesis, mechanism of action, and pivotal role in analytical chemistry. From their origins in the late 19th century to their enduring applications in modern laboratories, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

A Serendipitous Discovery and the Dawn of a New Class of Dyes

The story of phthalein dyes begins in 1871 with the German chemist Adolf von Baeyer.[1][2] While investigating the reactions of phthalic anhydride (B1165640) with phenols, von Baeyer discovered that these compounds could be condensed in the presence of a strong acid to produce a new class of brilliantly colored compounds.[1][2][3] This reaction, a Friedel-Crafts acylation, led to the synthesis of the first phthalein dye, phenolphthalein (B1677637), by reacting phthalic anhydride with two equivalents of phenol (B47542).[1][4] Von Baeyer's work on synthetic dyes, including the phthaleins and indigo, was so influential that he was awarded the Nobel Prize in Chemistry in 1905.[1][5][6]

Initially, phenolphthalein's utility as a textile dye was limited due to its instability. However, its remarkable property of exhibiting a distinct color change with a change in pH was soon recognized, establishing its role as a premier acid-base indicator.[2] This discovery paved the way for the development of a wide array of phthalein derivatives, each with unique color transition ranges, further expanding their analytical applications.

The Chemistry of Color: Mechanism of Action

The vibrant color changes observed in phthalein dyes are a direct result of pH-dependent structural transformations. In acidic or neutral solutions, phenolphthalein exists in a colorless, non-ionized lactone form.[4][7] As the solution becomes basic (typically above pH 8.2), a proton is removed from each of the two phenol groups, leading to the opening of the lactone ring and the formation of a dianionic, quinoid structure.[2][4] This structural change results in a highly conjugated system of pi electrons, which absorbs light in the visible spectrum, producing the characteristic pink to fuchsia color.[2][4] At very high pH values (above 12-13), the pink color slowly fades as the molecule is converted to a colorless carbinol form.[4][7] In strongly acidic conditions (pH < 0), phenolphthalein can become protonated, forming a cation that imparts an orange-red color.[4]

This reversible, pH-dependent equilibrium between different structural forms is the fundamental principle behind the use of phthalein dyes as pH indicators. The specific pH at which the color change occurs is influenced by the electron-donating or electron-withdrawing nature of substituents on the phenol rings.

Quantitative Data of Common Phthalein Dyes

The analytical utility of phthalein dyes is defined by their specific pH transition ranges and their maximum absorbance wavelengths (λmax) in their colored form. This data is crucial for selecting the appropriate indicator for a particular titration or analytical procedure.

| Phthalein Dye | pH Transition Range | Color Change (Acidic to Basic) | λmax (nm) |

| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink/Fuchsia | 552 |

| o-Cresolphthalein | 8.2 - 9.8 | Colorless to Purple | 570 |

| Thymolphthalein (B86794) | 9.3 - 10.5 | Colorless to Blue | 594 |

| Thymol (B1683141) Blue | 1.2 - 2.8 | Red to Yellow | 376 |

| 8.0 - 9.6 | Yellow to Blue | 594 | |

| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | - |

| Bromocresol Green | 3.8 - 5.4 | Yellow to Blue | - |

| Bromocresol Purple | 5.2 - 6.8 | Yellow to Purple | - |

| Cresol Red | 0.2 - 1.8 | Red to Yellow | - |

| 7.2 - 8.8 | Yellow to Reddish-Purple | - | |

| Phenol Red | 6.4 - 8.0 | Yellow to Red | 559 |

Note: λmax values can vary slightly depending on the solvent and concentration.

Experimental Protocols

Synthesis of Phthalein Dyes

The general synthesis of phthalein dyes involves the condensation of phthalic anhydride with a phenol or a substituted phenol in the presence of a dehydrating acid catalyst.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid or methanesulfonic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beakers

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of phthalic anhydride and 2.0 equivalents of phenol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid to the mixture.

-

Attach a reflux condenser and heat the mixture in a heating mantle or oil bath at 90-95°C for approximately 2 hours. The reaction mixture will turn a deep red or orange color.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of cold water or ice to precipitate the crude phenolphthalein.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any unreacted starting materials and acid.

-

The crude phenolphthalein can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them.

Materials:

-

Thymol

-

Phthalic anhydride

-

Anhydrous tin(IV) chloride (SnCl4) or concentrated sulfuric acid

-

0.1 M Hydrochloric acid (HCl)

-

Acetic acid

-

Round-bottom flask with a stirrer

-

Heating mantle or oil bath

-

Addition funnel

-

Buchner funnel and filter paper

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, place 2.0 equivalents of thymol and 1.0 equivalent of phthalic anhydride.

-

Heat the mixture in an oil bath to 95°C.

-

Slowly add 1.0 equivalent of anhydrous tin(IV) chloride through an addition funnel over 30 minutes while stirring.

-

After the addition is complete, continue heating and stirring the mixture at 95-100°C for another 30 minutes. The mixture will become a dark, viscous solid.

-

Alternatively, concentrated sulfuric acid can be used as the catalyst, and the mixture is heated in a boiling water bath for 15 minutes.

-

Allow the reaction mixture to cool and then add 100 mL of 0.1 M HCl. Break up the solid mass with a spatula.

-

Filter the solid product and wash it thoroughly with water.

-

The crude thymolphthalein can be purified by dissolving it in acetic acid, filtering, and then partially distilling the acetic acid to induce crystallization.

Analytical Applications

Materials:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Acid solution of unknown concentration (e.g., HCl or acetic acid)

-

Phenolphthalein indicator solution (0.1% in 95% ethanol)

-

Buret

-

Pipette

-

Erlenmeyer flask

-

White tile or paper

Procedure:

-

Rinse a clean buret with a small amount of the standardized NaOH solution and then fill the buret with the NaOH solution, ensuring no air bubbles are in the tip. Record the initial volume.

-

Using a pipette, transfer a known volume (e.g., 25.00 mL) of the acid solution into a clean Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator solution to the acid in the flask. The solution should be colorless.

-

Place the flask on a white tile or paper under the buret to easily observe the color change.

-

Slowly add the NaOH solution from the buret to the acid solution while constantly swirling the flask.

-

As the endpoint is approached, the pink color will persist for longer periods upon addition of the base. Add the NaOH drop by drop until the first faint but permanent pink color appears.

-

Record the final volume of the NaOH solution in the buret.

-

Calculate the concentration of the acid using the formula: M_acid * V_acid = M_base * V_base.

-

Repeat the titration at least two more times to ensure concordant results.

Materials:

-

Kastle-Meyer reagent (a solution of reduced phenolphthalein, also known as phenolphthalin)

-

3% Hydrogen peroxide (H₂O₂)

-

Ethanol (70-95%)

-

Cotton swab or filter paper

-

Suspected bloodstain

-

Positive control (known blood sample)

-

Negative control (a clean swab)

Procedure:

-

Moisten a cotton swab with distilled water or ethanol and gently rub it on the suspected bloodstain to collect a sample.

-

Add one drop of the Kastle-Meyer reagent to the swab. If the swab turns pink at this stage, it indicates the presence of an oxidizing agent, and the test is inconclusive.

-

Add one drop of 3% hydrogen peroxide to the swab.

-

A rapid color change to pink or fuchsia within a few seconds is a positive presumptive test for blood.

-

Perform the same procedure on a known blood sample (positive control) and a clean swab (negative control) to ensure the reagents are working correctly and there is no contamination.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: General synthesis of phenolphthalein from phthalic anhydride and phenol.

Caption: pH-dependent structural changes of phenolphthalein.

Caption: Experimental workflow for an acid-base titration using phenolphthalein.

Conclusion

From their serendipitous discovery by Adolf von Baeyer, phthalein dyes have become indispensable tools in analytical chemistry. Their vibrant and distinct pH-dependent color changes have made them mainstays in laboratories for acid-base titrations and other analytical tests. The ability to synthesize a variety of phthalein derivatives with different substituents allows for the fine-tuning of their properties to suit specific analytical needs. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize these versatile compounds in their work. The enduring legacy of phthalein dyes is a testament to the profound impact that fundamental chemical discoveries can have on the advancement of science and technology.

References

- 1. Chrominfo: Preparation of thymolphthalein indicator solution [chrominfo.blogspot.com]

- 2. How to Make Thymolphthalein pH Indicator [thoughtco.com]

- 3. Thymol blue - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Thymolphthalein synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - preparation of thymolphthalein - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Knowledge Box - Research Day: Two Step Synthesis of a Novel Phthalein Based pH Indicator [kb.gcsu.edu]

- 7. Phenolphthalein - Wikipedia [en.wikipedia.org]

o-cresolphthalein safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of o-Cresolphthalein (B1221799)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for o-cresolphthalein, a common phthalein dye used as a pH indicator. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Hazard Identification and Classification

o-Cresolphthalein is classified as a hazardous substance. The following tables summarize its classification according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA).

Table 1: GHS Hazard Classification

| Classification | Hazard Statement |

| Serious Eye Irritation | H319: Causes serious eye irritation.[1] |

| Skin Irritation | H315: Causes skin irritation.[2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[2] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[2] |

| Carcinogenicity | H351: Suspected of causing cancer.[2] |

Note: GHS classifications may vary between suppliers.

Table 2: NFPA 704 Diamond

| Category | Rating | Description |

| Health | 2 | Can cause temporary incapacitation or residual injury.[3] |

| Flammability | 1 | Must be preheated before ignition can occur.[3] |

| Instability | 0 | Normally stable, even under fire conditions.[4] |

| Special Hazards | - | No special hazards. |

Physical and Chemical Properties

Understanding the physical and chemical properties of o-cresolphthalein is essential for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₁₈O₄[2] |

| Molar Mass | 346.38 g/mol [2][3] |

| Appearance | White to pale yellow or pink/beige crystalline powder.[4][5][6] |

| Melting Point | 223 °C (433 °F)[2] |

| Boiling Point | 222.6 °C (432.7 °F)[2] |

| Solubility | Insoluble in water; soluble in ethanol, ethers, and glacial acetic acid.[2][5][6] |

| pH Indicator Range | pH 8.2 (colorless) to 9.8 (purple/red).[2][5] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following table outlines the recommended PPE for handling o-cresolphthalein.

Table 4: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or OSHA 29 CFR 1910.133).[1][4] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[1][3][4] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95).[3][4] Ensure adequate ventilation.[1][3][4] |

Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1][3][4]

-

Minimize dust generation and accumulation.[4]

-

Ground all equipment containing the material to prevent static discharge.[3]

Storage Conditions

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[1][3][7] For large fires, use water spray, fog, or foam.[3] Do not use a heavy water stream.[9]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[3][4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1][9] Wear appropriate PPE as outlined in Table 4. Avoid breathing dust and contact with skin and eyes.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, sewers, or public waters.[1][9]

-

Containment and Cleanup: For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] For large spills, shovel the material into a suitable container for disposal.[3] Clean the contaminated surface by spreading water and dispose of it according to local and regional authority requirements.[3] Avoid generating dust.[4]

Experimental Protocols and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of o-cresolphthalein, from initial hazard assessment to emergency response.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Page loading... [wap.guidechem.com]

- 6. o-Cresolphthalein | 596-27-0 [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemos.de [chemos.de]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Methodological & Application

Application Notes and Protocols for Calcium Determination using the o-Cresolphthalein Complexone (OCPC) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

The o-cresolphthalein (B1221799) complexone (OCPC) method is a widely used colorimetric assay for the quantitative determination of calcium in various biological and aqueous samples.[1][2] It is a simple, rapid, and cost-effective technique suitable for high-throughput analysis in clinical and research laboratories.[3][4] This method is frequently employed for measuring calcium levels in serum, plasma, urine, and water samples.[5][6][7] The determination of calcium concentration is crucial in many physiological and pathological processes, including bone metabolism, neuromuscular function, and blood coagulation.[5][6][8]

Principle of the Method

The OCPC method is based on the specific reaction between calcium ions and o-cresolphthalein complexone in an alkaline environment.[5][6][8] In this reaction, calcium ions chelate with OCPC to form a purple-colored complex.[2][9] The intensity of the color produced is directly proportional to the concentration of calcium in the sample.[5][9] The absorbance of the resulting complex is measured spectrophotometrically at a wavelength ranging from 570 to 578 nm.[5][9]

To enhance the specificity of the assay for calcium, 8-hydroxyquinoline (B1678124) is commonly included in the reagent mixture.[8][9][10] 8-hydroxyquinoline acts as a masking agent by preferentially binding to magnesium ions, thus preventing their interference with the calcium-OCPC reaction.[8][9][10]

The chemical reaction can be summarized as follows:

Ca²⁺ + o-Cresolphthalein Complexone ---(Alkaline pH)---> Ca-OCPC Complex (Purple)[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the OCPC method for calcium determination:

| Parameter | Value | References |

| Wavelength of Maximum Absorbance (λmax) | 570 - 578 nm | [5][8][9] |

| Optimal pH Range | 10.0 - 11.0 | [6][9] |

| Linearity Range | Up to 16 - 20 mg/dL | [5][8][9] |

| Incubation Time | 5 minutes at room temperature | [5][9] |

| Stability of Final Colored Complex | At least 1 hour | [5][9] |

| Common Calcium Standard Concentration | 10 mg/dL | [5][9] |

| Typical Sample Volume | 10 - 20 µL | [3][5] |

Experimental Protocols

-

Calcium Color Reagent (R1): Contains o-cresolphthalein complexone and 8-hydroxyquinoline in a dilute acid solution.

-

Calcium Buffer Reagent (R2): An alkaline buffer, such as 2-amino-2-methyl-1-propanol, to maintain the required pH.[3][5]

-

Calcium Standard: A standard solution of calcium, typically 10 mg/dL.[5][9]

-

Distilled or Deionized Water

-

Micropipettes and tips

-

Test tubes or microplate

-

Spectrophotometer or microplate reader

Note: Many commercial kits are available that provide pre-packaged and optimized reagents.

-

Serum/Plasma: Use non-hemolyzed serum or heparinized plasma.[5] Avoid anticoagulants such as EDTA, citrate, or oxalate (B1200264) as they chelate calcium.[7] Separate serum or plasma from cells promptly.[5]

-

Urine: For 24-hour urine collections, acidify the collection container with 6 M HCl to prevent calcium salt precipitation.[5][7] Dilute urine samples with distilled water (e.g., 1:2) before the assay.[5][7]

-

Water Samples: Samples should be free of particulate matter. Acidification may be necessary for storage to prevent calcium precipitation.

-

Prepare Working Reagent: Mix equal volumes of the Calcium Color Reagent (R1) and the Calcium Buffer Reagent (R2). Allow the working reagent to stand for at least 20 minutes at room temperature before use.[3]

-

Set up Assay Tubes: Label test tubes for Blank, Standard, and Samples.

-

Pipette Reagents:

-

Blank: Add 1.0 mL of the working reagent.

-

Standard: Add 1.0 mL of the working reagent.

-

Sample(s): Add 1.0 mL of the working reagent to each sample tube.

-

-

Add Standard and Samples:

-

Standard: Add 20 µL of the Calcium Standard to the "Standard" tube.

-

Sample(s): Add 20 µL of each sample to the respective "Sample" tubes.

-

-

Incubate: Mix the contents of each tube thoroughly and incubate for 5 minutes at room temperature (25-30°C).[9]

-

Measure Absorbance: Set the spectrophotometer to 570 nm and zero the instrument with the Blank. Read and record the absorbance of the Standard and all Samples.

The concentration of calcium in the sample is calculated using the following formula:

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

For diluted samples, multiply the result by the dilution factor.

Potential Interferences

-

Magnesium: Interference from magnesium is minimized by the inclusion of 8-hydroxyquinoline in the color reagent.[8][9]

-

Hemolysis: Hemoglobin can cause spectral interference.[11] The degree of interference can depend on the order of reagent addition.[11] It is recommended to use non-hemolyzed samples.

-

Lipemia and Icterus: Severely lipemic or icteric samples may require a sample blank for correction.[9]

-

Anticoagulants: EDTA, citrate, and oxalate are unacceptable as they chelate calcium, leading to falsely low results.[7] Heparin is the only recommended anticoagulant.[5]

-

Glassware Contamination: Glassware can be a source of calcium contamination. It is advisable to use acid-washed glassware or disposable plastic tubes.[3][8]

Visualizations

Caption: Workflow for Calcium Determination using the OCPC Method.

Caption: Principle of the OCPC Method for Calcium Determination.

References

- 1. gspchem.com [gspchem.com]

- 2. o-CRESOLPHTHALEIN | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. youtube.com [youtube.com]

- 5. arenabioscien.com [arenabioscien.com]

- 6. biolabo.fr [biolabo.fr]

- 7. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 8. vitroscient.com [vitroscient.com]

- 9. reckondiagnostics.com [reckondiagnostics.com]

- 10. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]

- 11. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Use of o-Cresolphthalein Working Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction:

o-Cresolphthalein (B1221799) complexone (OCPC) is a highly sensitive colorimetric indicator used for the quantitative determination of calcium in various biological samples, including serum, plasma, and urine.[1][2] In an alkaline environment, o-cresolphthalein forms a purple complex with calcium ions, and the intensity of the color produced is directly proportional to the calcium concentration.[3][4][5] This application note provides detailed protocols for the preparation of o-cresolphthalein working solutions and their application in calcium assays.